

The Critical Role of DOT1L in MLL-Rearranged Leukemia: A Technical Guide

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Executive Summary

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a generally poor prognosis. A key dependency for the initiation and maintenance of these leukemias is the histone methyltransferase DOT1L (disruptor of telomeric silencing 1-like). This technical guide provides an in-depth overview of the core role of DOT1L in MLL-r leukemia, focusing on its mechanism of action, its place in critical signaling pathways, and its validation as a therapeutic target. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions to serve as a comprehensive resource for researchers and drug development professionals in this field.

The Central Mechanism: DOT1L in MLL-r Leukemia

In normal hematopoiesis, the MLL1 protein is a histone H3 lysine 4 (H3K4) methyltransferase crucial for regulating gene expression, particularly of the HOX genes.[1] Chromosomal translocations involving the MLL gene result in the formation of oncogenic MLL fusion proteins. [2] These fusion proteins lack the native methyltransferase domain of MLL1 but gain the ability to recruit a protein complex that includes DOT1L.[2]

DOT1L is the sole known methyltransferase for histone H3 lysine 79 (H3K79), catalyzing its mono-, di-, and trimethylation.[3][4] In MLL-r leukemia, the MLL-fusion protein aberrantly







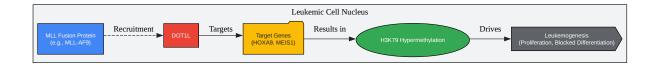
tethers DOT1L to chromatin at specific gene loci, including the HOXA gene cluster and MEIS1. [1][2] This leads to hypermethylation of H3K79 at these sites, a mark associated with active gene transcription.[3][5] The resulting overexpression of these pro-leukemic genes drives the malignant phenotype, characterized by blocked differentiation and enhanced proliferation of hematopoietic progenitors.[1][6]

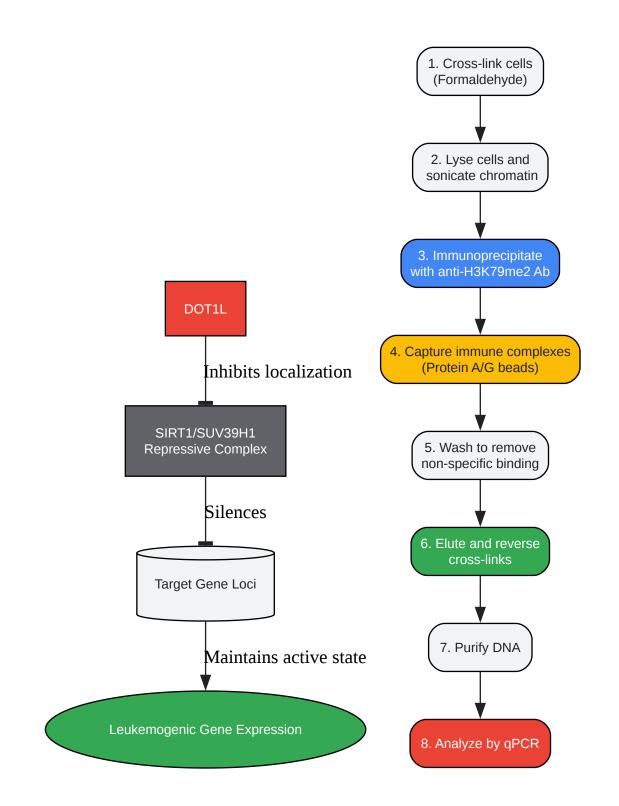
Several common MLL fusion partners, such as AF9, ENL, and AF10, are part of a larger complex that facilitates transcriptional elongation, further highlighting the role of DOT1L in sustaining the leukemogenic gene expression program.[3][5] The dependency of MLL-r leukemia cells on DOT1L activity has been demonstrated through genetic and pharmacological inhibition, which leads to downregulation of target genes, cell cycle arrest, differentiation, and apoptosis.[5][6]

Signaling Pathways and Molecular Interactions

The recruitment of DOT1L by MLL fusion proteins is a critical event in the pathogenesis of MLL-r leukemia. This interaction is central to a signaling cascade that maintains the leukemic state.









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